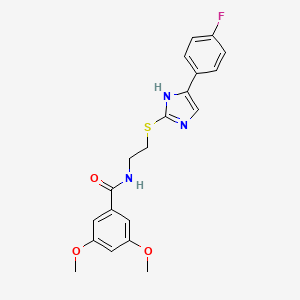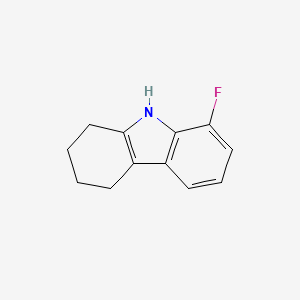
8-fluoro-2,3,4,9-tetrahydro-1H-carbazole
カタログ番号 B2871432
CAS番号:
2367-15-9
分子量: 189.233
InChIキー: YDEBGDVKCIHQHJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoro-2,3,4,9-tetrahydro-1H-carbazole is a chemical compound with the molecular formula C12H12FN . It is a derivative of 2,3,4,9-tetrahydro-1H-carbazole .
Synthesis Analysis
The synthesis of 2,3,4,9-tetrahydro-1H-carbazoles, which are structurally similar to 8-fluoro-2,3,4,9-tetrahydro-1H-carbazole, has been reported in the literature . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method .Molecular Structure Analysis
The molecular structure of 2,3,4,9-tetrahydro-1H-carbazole, a compound structurally similar to 8-fluoro-2,3,4,9-tetrahydro-1H-carbazole, is available in the NIST Chemistry WebBook . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles was used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,4,9-tetrahydro-1H-carbazole, a compound structurally similar to 8-fluoro-2,3,4,9-tetrahydro-1H-carbazole, are available in the NIST Chemistry WebBook . The molecular weight is 171.2383 .科学的研究の応用
Photophysical Characterization
- 8-Fluoro-2,3,4,9-tetrahydro-1H-carbazole derivatives demonstrate unique photophysical properties. For instance, Ghosh et al. (2013) studied two fluorophores derived from tetrahydro-1H-carbazole, noting their sensitivity to solvent polarity and behavior in different solvents, which is significant for understanding their photophysical behavior in various environments (Ghosh, Mitra, Saha, & Basu, 2013).
Chemical Modification and Interaction with Receptors
- Sokolov et al. (2014) described a method for modifying tetrahydrocarbazoles, including 8-fluoro-2,3,4,9-tetrahydro-1H-carbazole, for potential impact on neuronal NMDA-receptors. This highlights its potential role in neurological research and drug development (Sokolov, Aksinenko, Nikolaeva, Grigor’ev, Kinzirsky, & Bachurin, 2014).
Reaction Mechanisms and Product Formation
- He and Zhu (2005) investigated the reactions of fluoroalkanesulfonyl azides with carbazole derivatives, including 8-fluoro-2,3,4,9-tetrahydro-1H-carbazole. This research is important for understanding the chemical reactions and potential applications of these compounds in various fields (He & Zhu, 2005).
Anticancer Activity
- The anticancer activity of 2,3,4,9-tetrahydro-1H-carbazole derivatives has been explored. Chaudhary and Chaudhary (2016) synthesized and evaluated these derivatives for their efficacy against A-549 cell lines, indicating their potential in cancer research and treatment (Chaudhary & Chaudhary, 2016).
Bacterial Biotransformation
- Waldau et al. (2009) explored the bacterial biotransformation of 2,3,4,9-tetrahydro-1H-carbazole. This research is crucial for understanding the environmental and biological interactions of these compounds (Waldau, Mikolasch, Lalk, & Schauer, 2009).
Antibacterial and Anticancer Agents
- Al-Trawneh et al. (2010) synthesized fluoroquinolones derived from tetrahydrocarbazole for their potential as antibacterial and anticancer agents, highlighting another important area of application for these compounds (Al-Trawneh, Zahra, Kamal, El-Abadelah, Zani, Incerti, Cavazzoni, Alfieri, Petronini, & Vicini, 2010).
Electrochemical Studies
- The electrochemical properties of carbazole derivatives, such as 2,3,4,9-tetrahydro-1H-carbazole, have been studied for their potential as corrosion inhibitors in various environments. Nwankwo, Olasunkanmi, and Ebenso (2018) investigated their efficacy in both abiotic and biotic media, demonstrating their potential in material science and engineering (Nwankwo, Olasunkanmi, & Ebenso, 2018).
Colorimetric and Fluorometric Probes
- Zhao et al. (2012) developed a carbazole-based compound for detecting iodide, demonstrating its application in analytical chemistry and sensor technology (Zhao, Yao, Zhang, & Ma, 2012).
Safety and Hazards
特性
IUPAC Name |
8-fluoro-2,3,4,9-tetrahydro-1H-carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h3,5-6,14H,1-2,4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEBGDVKCIHQHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-2,3,4,9-tetrahydro-1H-carbazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

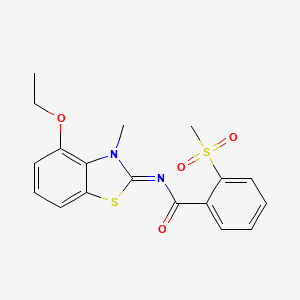
![2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2871353.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2871354.png)
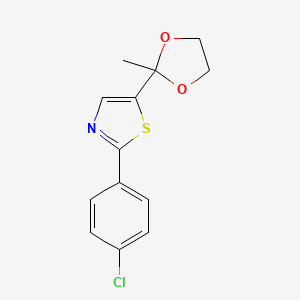


![(5Z)-2-amino-5-[(2-methoxyphenyl)methylidene]-1-methylimidazol-4-one](/img/structure/B2871359.png)
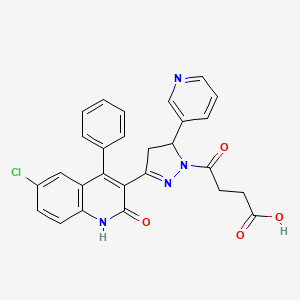
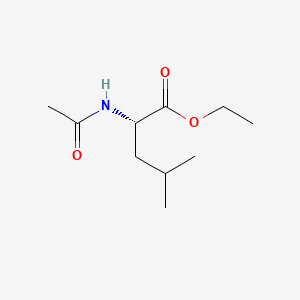



![4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine](/img/structure/B2871370.png)
